3-(Piperidin-4-yl)indolin-2-one

Catalog No.
S732511
CAS No.
72831-89-1
M.F
C13H16N2O
M. Wt
216.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Piperidin-4-yl)indolin-2-one

CAS Number

72831-89-1

Product Name

3-(Piperidin-4-yl)indolin-2-one

IUPAC Name

3-piperidin-4-yl-1,3-dihydroindol-2-one

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

InChI

InChI=1S/C13H16N2O/c16-13-12(9-5-7-14-8-6-9)10-3-1-2-4-11(10)15-13/h1-4,9,12,14H,5-8H2,(H,15,16)

InChI Key

AQEMSEIARDSIFX-UHFFFAOYSA-N

SMILES

C1CNCCC1C2C3=CC=CC=C3NC2=O

Canonical SMILES

C1CNCCC1C2C3=CC=CC=C3NC2=O

Enzyme Inhibition:

3-(Piperidin-4-yl)indolin-2-one has been studied for its ability to inhibit specific enzymes, particularly cytochrome P450 (CYP) enzymes. These enzymes are involved in the metabolism of various drugs and chemicals in the body. Studies have shown that 3-(Piperidin-4-yl)indolin-2-one can inhibit the activity of CYP2D6, an enzyme responsible for metabolizing a wide range of medications . However, it does not appear to inhibit CYP3A4, another major CYP enzyme . This selective inhibition could be beneficial in drug development, as it could allow for increased potency and duration of action of certain medications.

Potential Therapeutic Applications:

  • Cancer: Some research suggests that 3-(Piperidin-4-yl)indolin-2-one may have anti-cancer properties. Studies in cell lines have shown that it can induce cell death in cancer cells . However, further research is needed to determine its effectiveness and safety in humans.
  • Neurodegenerative diseases: Some studies have investigated the potential of 3-(Piperidin-4-yl)indolin-2-one for treating neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. These studies are based on the observation that the compound may have neuroprotective effects . However, more research is necessary to confirm these findings and explore potential mechanisms of action.

3-(Piperidin-4-yl)indolin-2-one is a chemical compound characterized by its unique structure, which features a piperidine ring attached to an indolin-2-one moiety. The molecular formula for this compound is C13H16N2OC_{13}H_{16}N_{2}O, and it has a molecular weight of approximately 216.28 g/mol. This compound belongs to the class of indole derivatives, which are significant in medicinal chemistry due to their diverse biological activities and presence in various natural products .

  • Modulating enzyme activity: Indole derivatives can interact with enzymes by binding to their active sites, potentially affecting their function.
  • Targeting receptors: The indole ring can interact with specific receptors in the body, potentially leading to various cellular responses.
, including:

  • Oxidation: This process can yield N-oxides, utilizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: This reaction can convert the indolin-2-one structure to indoline, often employing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Electrophilic reagents such as halogens can be introduced under acidic or basic conditions, leading to the formation of substituted indole compounds .

Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationHydrogen peroxideAcidic or neutral conditions
ReductionLithium aluminum hydrideDry ether
SubstitutionHalogensAcidic or basic conditions

3-(Piperidin-4-yl)indolin-2-one exhibits a range of biological activities that make it a compound of interest in pharmaceutical research. Its primary target includes Topoisomerase IV subunit B, where it demonstrates high binding affinity. The compound has been reported to possess antiviral, anti-inflammatory, and anticancer properties, influencing various cellular processes such as gene expression and cell signaling pathways . Additionally, it has shown potential in modulating kinase activity, which plays a crucial role in cellular signaling and metabolism.

The synthesis of 3-(Piperidin-4-yl)indolin-2-one typically involves constructing the indole ring followed by the introduction of the piperidine moiety. A common method includes palladium-catalyzed cross-coupling reactions, such as the Heck reaction, which couples a piperidine derivative with an indole precursor under mild conditions.

Example Synthesis Procedure

  • Combine 3-(1-benzyl-4-piperidinyl)indol-2-one with palladium on activated carbon in acetic acid and methanol.
  • Stir under hydrogen atmosphere at 50°C for approximately three hours.
  • Filter and concentrate to obtain the desired compound with high yield (up to 98%) as a yellow oil .

3-(Piperidin-4-yl)indolin-2-one has several applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  • Biology: Investigated for its biological activities, including potential therapeutic applications against cancer and viral infections.
  • Pharmaceutical Industry: Used in drug development processes due to its unique biological properties and interactions with cellular targets .

Research indicates that 3-(Piperidin-4-yl)indolin-2-one interacts with multiple enzymes and proteins, influencing their activity and function. Its ability to inhibit specific kinases affects various signaling pathways within cells, leading to changes in gene expression and cellular metabolism. These interactions are critical for understanding the compound's potential therapeutic applications .

Several compounds share structural similarities with 3-(Piperidin-4-yl)indolin-2-one, each exhibiting unique properties:

  • Indolin-2-one: Lacks the piperidine moiety but shares similar biological activities related to cell signaling.
  • Piperidinyl-indoles: Compounds that contain piperidine rings fused with indole structures; these often exhibit varied pharmacological profiles.
  • Indole derivatives: A broader class that includes compounds like tryptophan and serotonin, known for their roles in neurotransmission and metabolism.

Comparison Table

Compound NameStructural FeaturesUnique Properties
3-(Piperidin-4-yl)indolin-2-onePiperidine ring + Indolin structureAntiviral and anticancer properties
Indolin-2-oneIndolin structure onlyLimited biological activity
Piperidinyl-indolesPiperidine fused with indoleVaried pharmacological effects
Indole derivativesBasic indole structureImportant in neurotransmission

The uniqueness of 3-(Piperidin-4-yl)indolin-2-one lies in its specific combination of structural features that confer distinct biological activities not found in other similar compounds .

XLogP3

1.1

Dates

Modify: 2023-08-15

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